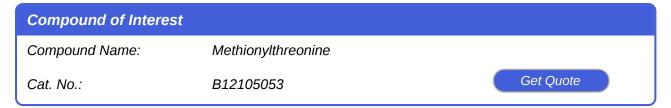


The Role of Methionylthreonine in Protein Degradation Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-degron pathway, formerly known as the N-end rule pathway, is a critical proteolytic system that targets proteins for degradation based on the identity of their N-terminal amino acid residue. This pathway plays a crucial role in a multitude of cellular processes, including the regulation of protein quality control, cell cycle progression, and signal transduction. The N-terminal residue, or N-degron, is recognized by specific E3 ubiquitin ligases, known as N-recognins, which mediate the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides an in-depth exploration of the role of the N-terminal dipeptide **Methionylthreonine** (Met-Thr) in protein degradation pathways. We will delve into the molecular mechanisms of N-degron recognition, the experimental methodologies used to study these processes, and the potential implications for drug discovery and development.

Introduction to the N-Degron Pathway

The stability of a protein is intricately linked to the identity of its N-terminal residue. The N-degron pathway is a conserved proteolytic system that recognizes specific N-terminal amino acids as degradation signals (N-degrons), leading to the ubiquitination and subsequent degradation of the protein.[1][2][3] This pathway is not a single linear process but is composed of several branches, primarily the Arg/N-degron pathway and the Ac/N-degron pathway, which recognize different features of the N-terminus.[1][4][5]



The generation of an N-degron can occur through several mechanisms. The initial N-terminal methionine (Met), encoded by the start codon, can be cleaved by methionine aminopeptidases (MetAPs) if the adjacent residue is small, such as threonine (Thr).[2][6] This exposes the second amino acid as the new N-terminus. Alternatively, if the second residue is bulky, Met is often retained and may be acetylated.[2] Endoproteolytic cleavage of a protein can also generate new N-termini that can act as N-degrons.

The Dichotomy of Methionylthreonine: A Substrate for Two Pathways

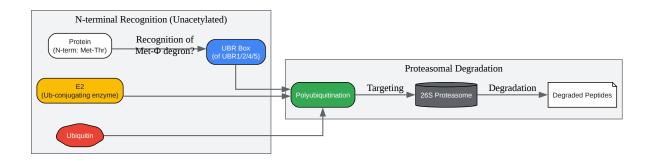
The N-terminal dipeptide Met-Thr presents an interesting case as its fate in protein degradation is determined by the processing and modification of the N-terminal Met.

The Arg/N-Degron Pathway: Recognition of Unacetylated N-termini

The Arg/N-degron pathway targets proteins with specific unacetylated N-terminal residues.[5] The recognition is mediated by N-recognins, such as UBR1, UBR2, UBR4, and UBR5, which contain a conserved UBR box domain that binds to destabilizing N-terminal residues.[7][8]

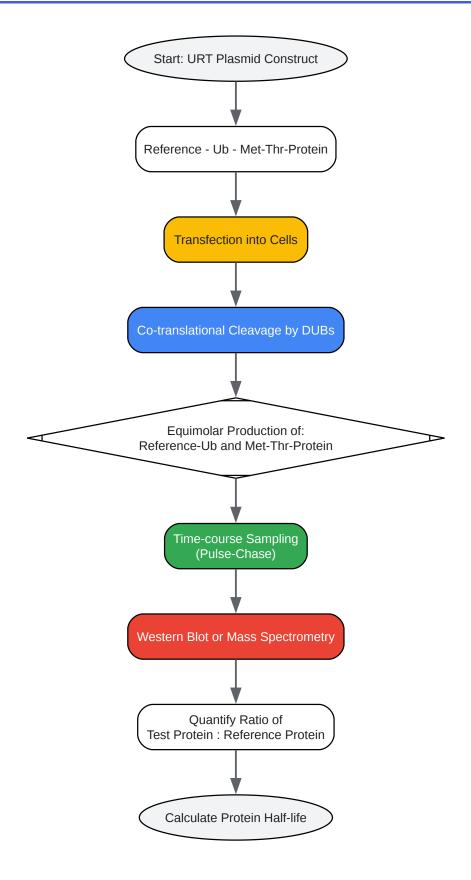
N-terminal Met can act as a "Met- Φ " degron when it is followed by a bulky hydrophobic residue (Φ).[5] While threonine is not classically defined as a bulky hydrophobic residue, its influence on the recognition of the preceding Met by N-recognins is an area of active investigation. If the Met-Thr N-terminus is recognized as a Met- Φ degron, the protein would be targeted for ubiquitination by a UBR-containing E3 ligase and subsequent proteasomal degradation.











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